Methyl (4-nitrophenyl)-L-prolinate

概述

描述

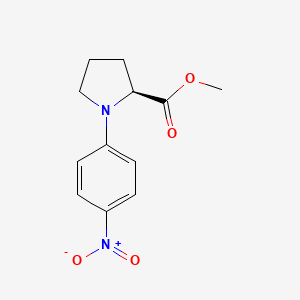

Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a nitrophenyl group, and a carboxylate ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-nitrophenyl)-L-prolinate typically involves the reaction of a pyrrolidine derivative with a nitrophenyl compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

化学反应分析

Types of Reactions

Methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different products.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce different oxidized forms of the compound.

科学研究应用

Anticancer Research

Methyl (4-nitrophenyl)-L-prolinate and its derivatives have been synthesized and evaluated for their anticancer properties. A study demonstrated that N-(4-nitrophenyl)-L-prolinamides exhibited significant antiproliferative effects against several human cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The compounds were synthesized through a two-step reaction involving the condensation of p-fluoronitrobenzene with L-proline, followed by amidation. The cytotoxicity was assessed using the MTT assay, revealing effective inhibition of cell viability across these cancer types .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 4a | HCT-116 | 15.5 | Significant cytotoxicity |

| 4o | HepG2 | 22.3 | Moderate activity |

| 4w | A549 | 18.7 | Broad-spectrum efficacy |

| 4j | SGC7901 | 12.9 | High selectivity |

Mechanistic Insights and Synthetic Applications

This compound serves as a versatile building block in organic synthesis, facilitating various chemical reactions such as Robinson annulations and Mannich reactions. Its ability to act as a catalyst in these reactions highlights its importance in developing more complex molecular structures for pharmaceutical applications.

Table 2: Synthetic Applications of this compound

| Reaction Type | Description |

|---|---|

| Robinson Annulation | Forms cyclohexene derivatives |

| Mannich Reaction | Produces β-amino carbonyl compounds |

| Diels–Alder Reaction | Generates cycloadducts from dienes |

作用机制

The mechanism of action of Methyl (4-nitrophenyl)-L-prolinate involves its interaction with specific molecular targets and pathways The nitrophenyl group and pyrrolidine ring may play a role in binding to enzymes or receptors, leading to various biological effects

相似化合物的比较

Similar Compounds

Similar compounds to Methyl (4-nitrophenyl)-L-prolinate include other pyrrolidine derivatives and nitrophenyl compounds. These compounds may share structural similarities but differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

生物活性

Methyl (4-nitrophenyl)-L-prolinate is a compound of increasing interest in medicinal chemistry, particularly for its biological activities related to cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 122092-19-7

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

The biological activity of this compound primarily revolves around its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. Its mechanism may involve reversible covalent binding to nucleophiles in proteins, disrupting their function and leading to altered cellular signaling pathways .

- Cell Signaling Modulation : It influences key signaling pathways that regulate cell growth and survival, particularly in cancer cells. This modulation can lead to reduced cell viability and proliferation .

Anticancer Properties

Several studies have evaluated the anticancer effects of this compound:

- In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various human cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The cytotoxicity was assessed using the MTT assay, showing varying degrees of effectiveness depending on the concentration used .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HCT-116 | 15 | Moderate |

| HepG2 | 20 | Moderate |

| A549 | 10 | High |

| SGC7901 | 12 | High |

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties:

- In a murine model of acute airway inflammation, the compound showed promising results in reducing inflammatory markers when administered intraperitoneally. However, further optimization is required for its pharmacokinetic profile to enhance oral bioavailability .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Likely occurs via passive diffusion in the gastrointestinal tract.

- Distribution : The compound distributes throughout various tissues, including potential accumulation in the central nervous system.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to reactive intermediates that can interact with cellular biomolecules.

- Elimination : Excretion occurs mainly through renal pathways, influenced by the compound's hydrophilicity and stability.

Case Studies

-

Synthesis and Anticancer Activity :

A study synthesized several substituted N-(4-nitrophenyl)-L-prolinamides, including this compound. The synthesized compounds were tested against multiple cancer cell lines, revealing promising anticancer activity attributed to their structural characteristics . -

Inflammation Model :

In a study focusing on inflammation, this compound was tested for its efficacy in reducing airway inflammation in a murine model. Results indicated a significant reduction in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (4-nitrophenyl)-L-prolinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via substitution and reduction reactions starting from (4-nitrophenyl)methanesulfonyl chloride. Key steps include:

- Substitution : Reacting the sulfonyl chloride with L-prolinate derivatives under basic conditions (e.g., DIPEA in dry DCM) .

- Reduction : Reducing the nitro group to an amino group using catalytic hydrogenation or other reducing agents to yield intermediates like methyl ((4-aminobenzyl)sulfonyl)-L-prolinate .

- Optimization : Yield (33–40%) and purity depend on solvent choice (e.g., DCM/MeOH gradients for purification) and stoichiometric ratios (e.g., 1.1:1 DSC to hydrazine derivatives) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- X-ray crystallography : Resolve bond lengths (e.g., N–S bond: 1.6096 Å) and angles (e.g., C–S–N: 106.8°) to confirm sulfonamide linkage and L-configuration .

- NMR and FT-IR : Identify functional groups (e.g., ester carbonyl at ~1676 cm⁻¹) and chiral centers (e.g., C11 in prolinate) .

- HPLC/HRMS : Validate purity (>98%) and molecular weight (e.g., [M + Na]+ = 348.1067) .

Q. What role does the 4-nitrophenyl group play in modulating the compound’s physicochemical properties?

The 4-nitrophenyl group:

- Enhances lipophilicity (logP ~2.5) for membrane permeability .

- Acts as a proton donor via the amino group post-reduction, enabling hydrogen bonding in crystal packing or target interactions .

- Stabilizes intermediates in multi-step reactions (e.g., Diels-Alder adducts) via resonance effects .

Advanced Research Questions

Q. How do reaction pathways differ in the synthesis of stereoisomeric derivatives of this compound?

- Heterodiene Diels-Alder reactions : B3LYP/6–31G(d) simulations show multi-step pathways (e.g., two-stage cycloadditions) yield bicyclic adducts with distinct stereochemistry (e.g., 1R*,2S*,3S*,4R* vs. 1R*,2R*,3R*,4R*) .

- Stereoselective reduction : Use chiral catalysts (e.g., Ru-BINAP) to control L/D configurations at the proline chiral center .

Q. What methodologies are effective for evaluating the pharmacological activity of this compound derivatives?

- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., IC50 values vs. 5-FU controls) with purity validation via HPLC .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing nitro with fluorophenyl groups) to assess effects on potency and selectivity .

- Hydrogen bonding analysis : Map interactions (e.g., N–H···O bonds in crystal structures) to predict target binding .

Q. How do computational models aid in predicting reaction outcomes and molecular interactions?

- DFT calculations : Simulate transition states (e.g., Diels-Alder reactions) to predict regioselectivity and activation energies .

- Molecular docking : Model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock .

Q. What are the challenges in resolving data contradictions between experimental and theoretical studies?

- Discrepancies in stereochemistry : Compare X-ray data (e.g., ORTEP diagrams) with computational predictions to validate chiral assignments .

- Reaction yield variations : Reconcile theoretical (e.g., B3LYP-predicted pathways) and experimental yields by optimizing solvent polarity and temperature .

属性

IUPAC Name |

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUGHLAIFLPIPC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。